5-Carboxymethylaminomethyl-2-thiouridine

Vue d'ensemble

Description

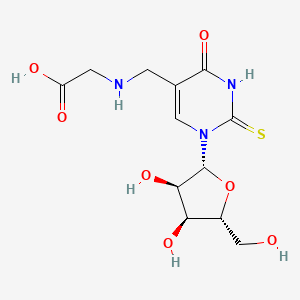

5-Carboxymethylaminomethyl-2-thiouridine: is a modified nucleoside found at the wobble position in several cytosolic and mitochondrial transfer RNA (tRNA) sequences . It is a thiouridine derivative, specifically a 2-thiouridine bearing an additional carboxymethylaminomethyl substituent at position 5 on the thiouracil ring . This compound plays a crucial role in the proper recognition of codons during protein synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-carboxymethylaminomethyl-2-thiouridine involves multiple steps. One common method is the site-selected incorporation into RNA sequences by phosphoramidite chemistry on a controlled pore glass (CPG) solid support . Trifluoroacetyl and 2-(trimethylsilyl)ethyl are selected for the protection of the amine and carboxyl functions, respectively .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the principles of organic synthesis and nucleoside modification techniques. The process involves protecting group strategies and solid-phase synthesis to achieve the desired modifications .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Carboxymethylaminomethyl-2-thiouridine undergoes various chemical reactions, including:

Oxidation: Involves the conversion of thiol groups to sulfoxides or sulfones.

Reduction: Reduction of disulfide bonds to thiols.

Substitution: Nucleophilic substitution reactions at the thiouridine moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used .

Applications De Recherche Scientifique

Chemistry: 5-Carboxymethylaminomethyl-2-thiouridine is used in the study of nucleoside modifications and their effects on RNA structure and function .

Biology: In biological research, this compound is crucial for understanding the role of modified nucleosides in tRNA and their impact on codon recognition and protein synthesis .

Medicine: The compound’s role in tRNA modification makes it a potential target for therapeutic interventions aimed at correcting translation errors in genetic diseases .

Industry: In the industrial sector, it is used in the synthesis of modified nucleosides for various applications, including the development of nucleic acid-based therapeutics .

Mécanisme D'action

5-Carboxymethylaminomethyl-2-thiouridine exerts its effects by modifying the wobble position of tRNA, thereby influencing codon recognition during translation . The modification enhances the accuracy and efficiency of protein synthesis by stabilizing the tRNA structure and facilitating proper base pairing with mRNA codons . The molecular targets include the ribosome and the translation machinery, where the modified tRNA interacts with mRNA to ensure accurate translation .

Comparaison Avec Des Composés Similaires

- 5-Methylaminomethyl-2-thiouridine

- 5-Carboxymethylaminomethyluridine

- 2-Thiouridine

Comparison: 5-Carboxymethylaminomethyl-2-thiouridine is unique due to its specific modification at the 5-position with a carboxymethylaminomethyl group, which distinguishes it from other thiouridine derivatives . This modification provides enhanced stability and specific codon recognition properties, making it particularly important in the context of mitochondrial and cytosolic tRNA .

Activité Biologique

5-Carboxymethylaminomethyl-2-thiouridine (cmnm^5s^2U) is a modified nucleoside found in tRNA that plays a significant role in protein synthesis and cellular function. This article explores its biological activity, biosynthesis, structural significance, and potential implications in various biological processes.

cmnm^5s^2U is a derivative of 2-thiouridine, specifically modified at the C5 position of the uridine base. It is primarily located at the wobble position (position 34) of tRNAs that decode lysine, glutamic acid, and glutamine. The incorporation of cmnm^5s^2U enhances the fidelity and efficiency of protein synthesis by improving codon recognition and reducing misreading during translation.

2. Biosynthesis Pathway

The biosynthesis of cmnm^5s^2U involves several enzymatic steps:

- Initial Modification : The MnmE-MnmG complex catalyzes the introduction of the carboxymethylaminomethyl group onto the C5 position of uridine using glycine as a substrate .

- Subsequent Steps : The bifunctional enzyme MnmC facilitates further modifications, leading to the final formation of cmnm^5s^2U .

This pathway is conserved across various organisms, including bacteria and eukaryotes, indicating its fundamental role in cellular processes.

3. Structural Significance

The unique structure of cmnm^5s^2U contributes to its biological functions:

- Wobble Position : Located at position 34 in tRNA, cmnm^5s^2U plays a crucial role in stabilizing codon-anticodon interactions, thereby enhancing translation accuracy .

- Chemical Properties : The thiol group in cmnm^5s^2U provides additional reactivity, allowing for interactions with specific tRNA synthetases and ribosomal components .

4.1 Role in Protein Synthesis

Research has demonstrated that cmnm^5s^2U significantly influences protein synthesis:

- Codon Recognition : Studies indicate that tRNAs containing cmnm^5s^2U exhibit improved binding affinity to their corresponding codons compared to unmodified tRNAs .

- Case Study : In Escherichia coli, deletion of genes responsible for cmnm^5s^2U modification resulted in reduced growth rates and increased error rates during translation, highlighting its importance in cellular viability .

4.2 Response to Oxidative Stress

The stability and functionality of cmnm^5s^2U can be affected by oxidative stress:

- Oxidative Damage : A study on yeast cells exposed to hydrogen peroxide revealed that high oxidative conditions led to a decrease in cmnm^5s^2U levels due to desulfuration processes. This suggests that oxidative stress can compromise tRNA integrity and function .

- Implications for Cellular Health : The ability of cmnm^5s^2U to withstand oxidative conditions may be crucial for maintaining protein synthesis under stress, which is vital for cell survival.

5. Comparative Analysis of Modified Nucleosides

The following table summarizes key characteristics and functions of various modified nucleosides related to cmnm^5s^2U:

| Modified Nucleoside | Location | Key Functions | Organisms Found |

|---|---|---|---|

| This compound (cmnm^5s^2U) | tRNA wobble position | Enhances codon recognition, reduces misreading | E. coli, S. cerevisiae |

| 5-Methylaminomethyl-2-thiouridine (mnm^5s^2U) | tRNA wobble position | Similar functions as cmnm^5s^2U | Various bacteria |

| 5-Methoxycarbonylmethyl-2-thiouridine (mcm^5s^2U) | Cytosolic tRNA | Stabilizes interactions with ribosomes | Eukaryotes |

6. Conclusion

The biological activity of this compound is critical for proper protein synthesis and cellular functioning. Its biosynthesis pathway is conserved across species, underscoring its evolutionary significance. As research continues to uncover the roles of modified nucleosides like cmnm^5s^2U, their potential applications in biotechnology and medicine may become increasingly relevant.

Propriétés

IUPAC Name |

2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O7S/c16-4-6-8(19)9(20)11(22-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)23/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,23)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLFQTYNHLDMDP-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228824 | |

| Record name | 5-(Carboxymethylaminomethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78173-95-2 | |

| Record name | 5-Carboxymethylaminomethyl-2-thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78173-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Carboxymethylaminomethyl)-2-thiouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078173952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Carboxymethylaminomethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.